(S)-Boc-2-amino-3-(4-tert-butyl-phenyl)propionic acid dicyclohexylamine salt
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Overview
Description
(S)-Boc-2-amino-3-(4-tert-butyl-phenyl)propionic acid dicyclohexylamine salt is a compound of interest in various fields of chemistry and biology. It is a derivative of amino acids, specifically designed to incorporate a tert-butyl group and a Boc (tert-butoxycarbonyl) protecting group. The compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Boc-2-amino-3-(4-tert-butyl-phenyl)propionic acid dicyclohexylamine salt typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a Boc group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions. This can be done using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.
Formation of the Dicyclohexylamine Salt: The final step involves the formation of the dicyclohexylamine salt by reacting the Boc-protected amino acid with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Boc-2-amino-3-(4-tert-butyl-phenyl)propionic acid dicyclohexylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted under specific conditions, often using electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxyl groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, while substitution reactions can introduce various functional groups in place of the tert-butyl group.
Scientific Research Applications
(S)-Boc-2-amino-3-(4-tert-butyl-phenyl)propionic acid dicyclohexylamine salt has several applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Boc-2-amino-3-(4-tert-butyl-phenyl)propionic acid dicyclohexylamine salt involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The tert-butyl group influences the compound’s reactivity and stability. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-tert-butyl-phenyl)propanoic acid: Lacks the Boc protecting group.
(S)-Boc-2-amino-3-phenylpropionic acid: Lacks the tert-butyl group.
(S)-Boc-2-amino-3-(4-methyl-phenyl)propionic acid: Contains a methyl group instead of a tert-butyl group.
Uniqueness
(S)-Boc-2-amino-3-(4-tert-butyl-phenyl)propionic acid dicyclohexylamine salt is unique due to the combination of the Boc protecting group and the tert-butyl group. This combination provides specific steric and electronic properties that make the compound particularly useful in selective organic synthesis and peptide chemistry.
Properties
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.C12H23N/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWTYVROLLECLM-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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